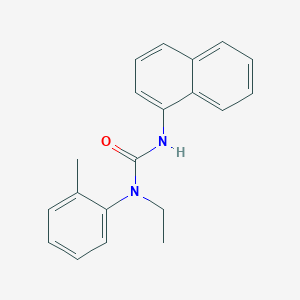
N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features an ethyl group, a methylphenyl group, and a naphthyl group, making it a complex and potentially interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting 2-methylphenylamine with phosgene.
Step 2: Reaction of the isocyanate intermediate with 1-naphthylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action for N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-(2-methylphenyl)-N’-(2-naphthyl)urea
- N-ethyl-N-(3-methylphenyl)-N’-(1-naphthyl)urea
- N-ethyl-N-(2-methylphenyl)-N’-(1-anthracenyl)urea
Highlighting Uniqueness
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea is unique due to its specific combination of functional groups and aromatic rings. This unique structure may confer distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
110244-35-4 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-ethyl-1-(2-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H20N2O/c1-3-22(19-14-7-4-9-15(19)2)20(23)21-18-13-8-11-16-10-5-6-12-17(16)18/h4-14H,3H2,1-2H3,(H,21,23) |
Clave InChI |
SVSLWTZNTWNLIX-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





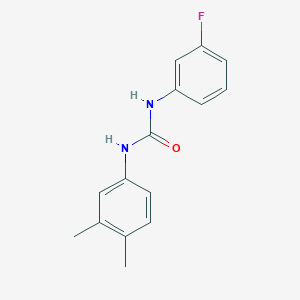



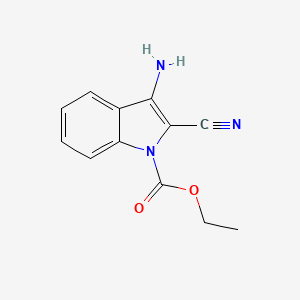
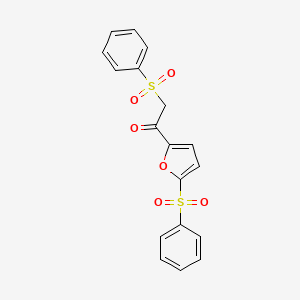


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
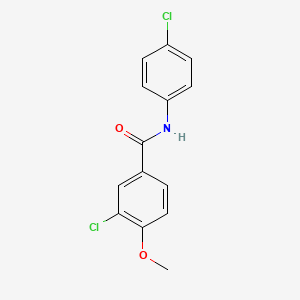
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
